molecular formula C10H9BrO2 B14802856 3-Bromo-4-cyclopropoxybenzaldehyde

3-Bromo-4-cyclopropoxybenzaldehyde

Cat. No.: B14802856
M. Wt: 241.08 g/mol
InChI Key: IADXOYSSQAIGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a cyclopropoxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-cyclopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclopropoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography helps in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: 3-Bromo-4-cyclopropoxybenzoic acid.

    Reduction: 3-Bromo-4-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

Uniqueness

3-Bromo-4-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2

InChI Key

IADXOYSSQAIGID-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.